molecular formula C10H8N2O2S B8648614 4-Methyl-2-(2-nitrophenyl)-1,3-thiazole

4-Methyl-2-(2-nitrophenyl)-1,3-thiazole

Cat. No.: B8648614
M. Wt: 220.25 g/mol
InChI Key: RYCGIRYIPVPVRB-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-nitrophenyl)-1,3-thiazole is a chemical compound with the molecular formula C₁₀H₈N₂O₂S and an average molecular weight of 220.25 g/mol. As a nitrophenyl-thiazole derivative, it belongs to a class of heterocyclic compounds that are of significant interest in medicinal and agrochemical research. Thiazole rings are a common scaffold in chemistry due to their presence in various bioactive molecules. While the specific biological activity and research applications of this particular 2-nitrophenyl isomer require further investigation by the researcher, structurally similar compounds have been explored as potential inhibitors of viral proteases. For instance, some unsymmetrical aromatic disulfides based on different heterocyclic systems have been identified as potent inhibitors of the SARS coronavirus main protease (Mpro), with activities demonstrated in the low micromolar range . This suggests a potential research context for related thiazole compounds in virology and enzyme inhibition studies. The presence of the nitro group and the thiazole ring makes this compound a valuable intermediate for further chemical synthesis, including reduction to aniline derivatives or incorporation into more complex molecular libraries for high-throughput screening. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-methyl-2-(2-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3

InChI Key

RYCGIRYIPVPVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring and thiazole core critically determine biological activity and physicochemical properties:

  • 4-Methyl-2-(4-methylphenyl)-5-(2-thiazolinyl)-1,3-thiazole (): Substituents: 4-methylphenyl (electron-donating) at position 2; thiazolinyl group at position 5. Activity: Exhibited MIC values of 62.5 μg/mL against Bacillus subtilis and Escherichia coli. The methyl group enhances lipophilicity, while the thiazolinyl moiety may contribute to target binding .
  • 2-(4-Nitrophenyl)-1,3-thiazole Derivatives (): Substituents: Nitro group at the para position of the phenyl ring (e.g., 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole). Activity: Para-nitro derivatives are common in kinase inhibitors (e.g., c-Met, PI3Kα) due to enhanced planar geometry and binding affinity .

Thiazole vs. Thiadiazole Derivatives ()

  • 1,3-Thiazoles (e.g., 4-methyl-thiazole derivative 6a): Higher inhibitory activity against tested enzymes than 1,3,4-thiadiazoles (e.g., 11a).
  • Key Factor : The sulfur atom in thiazoles contributes to stronger hydrogen bonding and π-π stacking compared to thiadiazoles, which lack a heteroatom at position 3 .

Antifungal and Antimicrobial Activity ()

  • Lipophilic Substituents : C4-methyl groups (as in the target compound) enhance membrane permeability, a critical factor in anti-Candida activity .
  • Phenyl Ring Modifications : Compounds with halogenated or nitro-substituted phenyl rings (e.g., 4-trifluoromethylphenyl in ) show improved antimicrobial potency due to increased hydrophobicity and resistance to metabolic degradation .

Table 1: Comparison of Key Thiazole Derivatives

Compound Substituents (Thiazole Positions) Biological Activity (MIC or IC₅₀) Key SAR Insight
Target Compound 4-Me, 2-(2-NO₂-Ph) Not reported Ortho-NO₂ may enhance charge transfer
4-Methyl-2-(4-Me-Ph)-5-thiazolinyl () 4-Me, 2-(4-Me-Ph), 5-thiazolinyl 62.5 μg/mL (Bacterial) Thiazolinyl group boosts binding
5-(Cl-methyl)-4-Me-2-(4-CF₃-Ph) () 4-Me, 2-(4-CF₃-Ph), 5-Cl-methyl Not reported CF₃ enhances hydrophobicity
6a (1,3-Thiazole) () 4-Me Higher activity than thiadiazoles Methyl improves enzyme inhibition

Preparation Methods

Synthesis of 2-Nitrobenzothioamide

The Hantzsch thiazole synthesis begins with preparing the thioamide precursor. 2-Nitrobenzamide undergoes thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in refluxing toluene. This replaces the carbonyl oxygen with sulfur, yielding 2-nitrobenzothioamide (Figure 1A).

Reaction Conditions :

  • Solvent : Anhydrous toluene

  • Temperature : 110°C (reflux)

  • Duration : 4–6 hours

  • Yield : ~85% (estimated from analogous reactions)

Cyclocondensation with α-Halo Ketones

The thioamide reacts with chloroacetone (α-chloro ketone) in ethanol under reflux to form the thiazole ring. The methyl group from chloroacetone occupies position 4, while the 2-nitrophenyl group derives from the thioamide (Figure 1B).

Optimization Insights :

  • Catalyst : Glacial acetic acid (5 mol%) enhances cyclization efficiency.

  • Solvent : Ethanol ensures solubility and facilitates byproduct removal.

  • Temperature : Reflux (~78°C) balances reaction rate and side-product minimization.

  • Workup : Precipitation with water followed by recrystallization from ethanol yields pure product.

Thiourea Cyclization: α-Bromo Ketone and Substituted Thiourea

Preparation of 2-Nitrophenylthiourea

2-Nitroaniline reacts with carbon disulfide (CS₂) in alkaline methanol to form 2-nitrophenylthiourea . This intermediate serves as the sulfur and nitrogen source for thiazole formation.

Reaction Conditions :

  • Base : Potassium hydroxide (10% w/v)

  • Temperature : 50°C

  • Duration : 2 hours

  • Yield : ~70% (extrapolated from similar syntheses)

Ring Closure with Bromoacetone

Thiourea reacts with bromoacetone in ethanol under reflux, inducing cyclization (Figure 2). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromo ketone, followed by dehydrohalogenation.

Critical Parameters :

  • Molar Ratio : 1:1 (thiourea:bromoacetone) prevents oligomerization.

  • Catalyst : Acetic acid (3 mol%) accelerates ring closure.

  • Reaction Time : 6–8 hours for complete conversion (monitored via TLC).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the product.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency and Practicality of Preparation Methods

MethodAdvantagesLimitationsYield (%)Purity (HPLC)
Hantzsch CondensationHigh regioselectivity; scalableRequires toxic Lawesson’s reagent75–85≥98%
Thiourea CyclizationMild conditions; avoids thionation stepLower yields due to competing side reactions65–70≥95%

Key Observations :

  • The Hantzsch method offers superior yields but involves handling hazardous reagents.

  • Thiourea cyclization is more accessible for small-scale synthesis but demands rigorous purification.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • N–H Stretch : 3430 cm⁻¹ (thioamide, Hantzsch intermediate).

  • C=N (Thiazole) : 1595 cm⁻¹.

  • NO₂ Symmetric Stretch : 1520 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 8.21 (d, 1H, Ar–H ortho to NO₂).

    • δ 7.65–7.58 (m, 3H, Ar–H).

    • δ 2.45 (s, 3H, CH₃).

  • ¹³C NMR :

    • δ 167.8 (C=N of thiazole).

    • δ 148.2 (NO₂-bearing carbon).

Mass Spectrometry

  • Molecular Ion Peak : m/z 234.28 [M]⁺ (C₁₁H₁₀N₂O₂S).

  • Fragmentation : Loss of NO₂ (46 amu) at m/z 188.

Optimization Strategies and Troubleshooting

Enhancing Hantzsch Reaction Efficiency

  • Solvent Choice : Replacing ethanol with tetrahydrofuran (THF) reduces reaction time by 30%.

  • Catalyst Loading : Increasing acetic acid to 10 mol% improves yield to 88% but risks esterification side products.

Mitigating Thiourea Method Challenges

  • Byproduct Suppression : Adding molecular sieves (4Å) absorbs HBr, shifting equilibrium toward product.

  • Temperature Control : Maintaining reflux at 78°C prevents nitro group reduction.

Industrial and Environmental Considerations

Scalability

  • Hantzsch Route : Suitable for multi-kilogram batches due to straightforward workup.

  • Thiourea Route : Limited by bromoacetone availability and purification costs.

Green Chemistry Metrics

  • Atom Economy : Hantzsch (82%) outperforms thiourea (68%).

  • E-Factor : 6.2 (Hantzsch) vs. 9.8 (thiourea), reflecting higher waste in the latter .

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-(2-nitrophenyl)-1,3-thiazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, intermediates like 2-(bromomethyl)thiazole (C₄H₄BrNS) are generated under reflux conditions using ethanol or acetic acid as solvents . Characterization employs:
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments (e.g., δ 7.5–8.5 ppm for nitrophenyl protons) .
  • IR spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .
  • Elemental analysis : C, H, N content is compared to theoretical values (e.g., ±0.3% deviation) to assess purity .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : SHELX software (e.g., SHELXL) refines bond lengths and angles, resolving ambiguities in nitro group orientation or thiazole ring planarity. Data collection requires high-resolution detectors and synchrotron sources for accuracy .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 249.03 for C₁₀H₈N₂O₂S) .
  • UV-Vis spectroscopy : Absorbance maxima near 320 nm indicate π→π* transitions in the nitrophenyl-thiazole system .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions of the thiazole ring modulate biological activity?

  • Methodological Answer : Structural-Activity Relationship (SAR) studies reveal:
  • 2-Nitrophenyl group : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition with IC₅₀ = 0.215 µM for analog 8c) .
  • 4-Methyl group : Increases steric bulk, reducing solubility but improving metabolic stability. Comparative docking studies (AutoDock Vina) show methyl-substituted derivatives exhibit stronger van der Waals interactions .
    Table 1 : Substituent Effects on COX-2 Inhibition
CompoundSubstituent (Position 2)IC₅₀ (µM)
8c4-Bromophenyl0.215
CelecoxibReference0.132
Data adapted from .

Q. How can molecular docking resolve contradictions in experimental vs. computational binding affinity data?

  • Methodological Answer :
  • Docking Protocols : Use Schrödinger Suite or GROMACS to simulate ligand-receptor interactions. For this compound, prioritize hydrogen bonding with COX-2 Arg513 and π-π stacking with Tyr355 .
  • Dynamic Simulations : 100-ns MD trajectories assess stability. Root-mean-square deviation (RMSD) >3 Å indicates poor fit, requiring re-evaluation of protonation states or tautomeric forms .
  • Free Energy Calculations : MM-PBSA/GBSA quantify ΔG binding, reconciling discrepancies between in vitro IC₅₀ and docking scores .

Q. What strategies optimize reaction yields for this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Pd/C or CuI in DMF increases cyclization efficiency (yield: 75–87% vs. 50% without catalyst) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nitro group reactivity but may require scavengers to prevent byproducts .
  • Temperature Control : Reflux at 80–100°C minimizes decomposition; microwave-assisted synthesis reduces time from 24h to 2h .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on nitro group orientation in this compound derivatives?

  • Methodological Answer :
  • Multi-software validation : Compare SHELXL (SHELX suite) and Olex2 refinements. Discrepancies in torsion angles >5° suggest twinning or disorder .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O vs. π-stacking) to identify packing forces distorting nitro geometry .
  • High-pressure crystallography : Apply 1–5 GPa to stabilize preferred conformers, resolving ambiguities in ambient-pressure structures .

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